Product packaging for Creatine orotate(Cat. No.:)

Creatine orotate

Cat. No.: B8691981
M. Wt: 287.23 g/mol
InChI Key: ROOICMQQLCQCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Creatine orotate is a chemical salt composed of creatine and orotic acid in a specific molecular ratio. The compound is supplied as a white to off-white crystalline powder . Its primary research value lies in the synergistic potential of its two components for studying cellular bioenergetics and nucleotide synthesis. Creatine is well-established in scientific literature for its crucial role in cellular energy metabolism, particularly in the regeneration of adenosine triphosphate (ATP) within muscle and nerve tissues . Orotic acid, sometimes referred to as vitamin B13, is a key intermediate in the biosynthesis of pyrimidine nucleotides, which are the building blocks of RNA and DNA . Researchers utilize this compound to investigate the intersection of these metabolic pathways, exploring how enhanced cellular energy availability might support nucleotide synthesis and related anabolic processes. The compound's mechanism of action is theorized to involve increasing levels of uridine monophosphate and ribose-5-phosphate-1-pyrophosphate, potentially leading to increased glycogen storage in muscle and affecting energy production . This makes it a compound of interest for studies focused on muscle cell metabolism, energy regulation, and the biochemical mechanisms supporting high-energy demand states. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N5O6 B8691981 Creatine orotate

Properties

Molecular Formula

C9H13N5O6

Molecular Weight

287.23 g/mol

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O4.C4H9N3O2/c8-3-1-2(4(9)10)6-5(11)7-3;1-7(4(5)6)2-3(8)9/h1H,(H,9,10)(H2,6,7,8,11);2H2,1H3,(H3,5,6)(H,8,9)

InChI Key

ROOICMQQLCQCBE-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=N)N.C1=C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

Foundational Biochemistry of Creatine Metabolism

Endogenous Biosynthesis of Creatine (B1669601): Enzymatic Pathways and Precursors

Creatine is endogenously synthesized in a two-step process that primarily involves the kidneys and the liver, utilizing three amino acid precursors: arginine, glycine (B1666218), and methionine. nih.govnih.gov

Arginine:Glycine Amidinotransferase (AGAT) Mechanisms

The initial and rate-limiting step in creatine synthesis is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). nih.govbionity.comwikipedia.org This reaction predominantly occurs in the kidneys. nih.govfrontiersin.org AGAT facilitates the transfer of an amidino group from L-arginine to glycine. wikipedia.org This process yields guanidinoacetate (GAA) and L-ornithine. bionity.comwikipedia.org The catalytic mechanism of AGAT is described as a ping-pong mechanism, involving a catalytic triad (B1167595) of Cys-His-Asp residues. bionity.comnih.gov An amidino group is first transferred from L-arginine to a cysteine residue (Cys407) on the enzyme, releasing L-ornithine. Subsequently, a proton is abstracted from glycine by a histidine residue (His303), allowing the glycine to accept the amidino group from the cysteine residue, thereby forming guanidinoacetate and regenerating the enzyme. bionity.com

Guanidinoacetate N-Methyltransferase (GAMT) Processes

The second and final step of creatine biosynthesis is the methylation of guanidinoacetate. medlineplus.govontosight.ai This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT), which is most active in the liver. nih.govmedlineplus.gov GAMT transfers a methyl group from the donor molecule S-adenosyl-l-methionine (AdoMet) to GAA, resulting in the formation of creatine and S-adenosyl-l-homocysteine (AdoHcy). ontosight.aipnas.org Quantum mechanics and molecular mechanics studies suggest that the GAMT-catalyzed reaction proceeds via a concerted mechanism, where the proton transfer from GAA to an aspartate residue (Asp-134) and the methyl transfer from AdoMet to GAA occur simultaneously. pnas.org

Role of the Creatine-Phosphocreatine System in Cellular Bioenergetics

The creatine-phosphocreatine (Cr-PCr) system is a vital component of cellular energy metabolism, acting as a temporal and spatial energy buffer. nih.govwikipedia.org

Once inside the cell, creatine is reversibly phosphorylated by the enzyme creatine kinase (CK) to form phosphocreatine (B42189) (PCr). mdpi.com This reaction utilizes adenosine (B11128) triphosphate (ATP) and is crucial for maintaining energy homeostasis. drinkharlo.com PCr serves as a readily available reserve of high-energy phosphate (B84403) groups. wikipedia.org During periods of high energy demand, such as intense muscle contraction, PCr can rapidly donate its phosphate group to adenosine diphosphate (B83284) (ADP) to regenerate ATP. wikipedia.orgmdpi.com This immediate replenishment of ATP is essential for sustaining cellular function until other energy-producing pathways like glycolysis and oxidative phosphorylation can meet the metabolic demand. mdpi.com

The Cr-PCr system essentially acts as a shuttle, transferring energy from the sites of ATP production (mitochondria) to the sites of ATP consumption (e.g., myofibrils). plos.orgpublicationslist.org This system is critical for tissues with fluctuating energy requirements, ensuring a continuous supply of ATP for processes like muscle contraction and nerve function. wikipedia.orgresearchgate.net Dysregulation of the creatine kinase system has been linked to various diseases affecting the muscle, brain, and heart. physiology.org

Interactive Data Table: Key Enzymes in Creatine Biosynthesis

Enzyme Gene Location of Primary Activity Function Mechanism
Arginine:Glycine Amidinotransferase (AGAT) GATM researchgate.net Kidney nih.govfrontiersin.org Catalyzes the first and rate-limiting step: the formation of guanidinoacetate (GAA) from arginine and glycine. bionity.comwikipedia.org Ping-pong mechanism involving a Cys-His-Asp catalytic triad. bionity.comnih.gov

| Guanidinoacetate N-Methyltransferase (GAMT) | GAMT medlineplus.govwikipedia.org | Liver nih.govmedlineplus.gov | Catalyzes the final step: the methylation of GAA to form creatine, using S-adenosyl-l-methionine as the methyl donor. ontosight.aipnas.org | Concerted mechanism of proton and methyl transfer. pnas.org |

Interactive Data Table: Research Findings on Creatine Concentrations

Parameter Tissue/Condition Finding Reference(s)
Baseline Total Creatine Skeletal Muscle ~120 mmol/kg dry mass mdpi.com
PCr as % of Total Creatine Skeletal Muscle (resting) ~67% mdpi.comscielo.org.co
Increase in Total Creatine Skeletal Muscle (post-supplementation) ~25% increase scielo.org.co
Increase in PCr Skeletal Muscle (post-supplementation) ~20% increase mdpi.comscielo.org.co

| Peak Serum Creatine | Healthy Individuals (20g dose) | ~2.17 ± 0.66 mM after 2.5 hours | mdpi.comscielo.org.co |

Adenosine Triphosphate (ATP) Regeneration via Creatine Kinase (CK)

Creatine plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. nih.gov Its primary function is to serve as a rapid buffer for adenosine triphosphate (ATP), the universal energy currency of the cell. This is achieved through the action of the enzyme creatine kinase (CK). nih.govwikipedia.org

The CK enzyme catalyzes the reversible transfer of a phosphoryl group from ATP to creatine, forming phosphocreatine (PCr) and adenosine diphosphate (ADP). wikipedia.orgnih.gov This reaction allows the cell to store high-energy phosphate bonds in the form of PCr. When energy is required, such as during intense muscle contraction, the CK reaction is reversed. PCr donates its phosphate group back to ADP, rapidly regenerating ATP. nih.govresearchgate.net This system, known as the phosphocreatine system, is crucial for maintaining ATP levels during the initial phase of high-intensity exercise before other energy systems, like glycolysis and oxidative phosphorylation, can fully activate. researchgate.net

The reaction is as follows:

Creatine + ATP ↔ Phosphocreatine + ADP (catalyzed by Creatine Kinase)

This immediate regeneration of ATP is vital for sustaining cellular function and delaying the onset of fatigue.

Energy Buffering and Shuttle Mechanisms

Beyond its role as a temporal energy buffer, the creatine/phosphocreatine system also functions as a spatial energy shuttle. nih.govnih.gov This mechanism facilitates the transport of high-energy phosphates from the sites of ATP production (mitochondria and glycolysis) to the sites of ATP utilization (e.g., myofibrillar ATPases for muscle contraction). nih.govnih.gov

Mitochondrial creatine kinase (MtCK), located in the mitochondrial intermembrane space, utilizes newly synthesized ATP from oxidative phosphorylation to produce PCr. wikipedia.orgsci-hub.se PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytosol to locations of high energy demand. nih.gov At these sites, cytosolic CK isoforms, which are often functionally coupled to ATP-consuming enzymes, catalyze the reverse reaction, regenerating ATP locally. nih.govsci-hub.se This "PCr shuttle" ensures an efficient supply of energy where it is most needed, overcoming potential diffusion limitations of ADP and ATP within the cell. nih.gov

Metabolic Interconnections of Creatine with Other Cellular Pathways

The metabolic influence of creatine extends beyond simple energy buffering. The orotic acid component of creatine orotate (B1227488) is a precursor in the biosynthesis of pyrimidines, which are essential for the synthesis of DNA, RNA, and other important molecules. wikipedia.orgnih.gov Theoretically, creatine orotate could provide both creatine for energy metabolism and orotic acid for nucleotide synthesis.

Influence on Methylation Cycles

The synthesis of creatine is intrinsically linked to methylation cycles, specifically the S-adenosylmethionine (SAM) cycle. The final step in endogenous creatine synthesis involves the methylation of guanidinoacetate (GAA) by the enzyme guanidinoacetate N-methyltransferase (GAMT), which utilizes SAM as the methyl donor. sci-hub.secas.cz This process is a significant consumer of SAM, accounting for a substantial portion of the body's methylation reactions. b12oils.com

By providing an exogenous source of creatine, supplementation with this compound could theoretically reduce the body's need for de novo creatine synthesis. This sparing of methyl groups could lead to an increased availability of SAM for other essential methylation reactions. nih.gov These reactions are critical for a wide range of cellular processes, including DNA methylation, protein synthesis, and the metabolism of neurotransmitters. A case study has suggested that creatine supplementation can influence homocysteine levels, a key component of the methylation cycle, particularly in individuals with certain genetic polymorphisms like MTHFR 677C/T. cas.cznih.gov

Crosstalk with AMP-Activated Protein Kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated in response to a decrease in the cellular energy state (i.e., an increase in the AMP:ATP ratio). nih.govwikipedia.org Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. wikipedia.org

The creatine kinase system is closely interconnected with AMPK signaling. A decrease in the phosphocreatine to creatine (PCr/Cr) ratio, which occurs during periods of high energy demand, can lead to an increase in AMP levels through the adenylate kinase reaction, thereby activating AMPK. ahajournals.org Conversely, some studies suggest that AMPK can inhibit creatine kinase activity. embopress.org Furthermore, reductions in cellular energy charge have been shown to dampen creatine influx into cells in an AMPK-dependent manner. sci-hub.se This intricate feedback loop highlights the central role of the creatine/phosphocreatine system in cellular energy sensing and regulation.

Modulation of Specific Neurotransmitter Systems in Preclinical Models

Recent preclinical research suggests that creatine may function as a neuromodulator in the central nervous system. areeo.ac.ir Studies in animal models have indicated that creatine can interact with several neurotransmitter systems. For instance, it has been observed to interact with the N-methyl-D-aspartate (NMDA) receptor, GABAA receptors, and serotonin (B10506) 1A receptors. areeo.ac.ir

Some evidence suggests that creatine is present in synaptic vesicles and can be released in an action potential-dependent manner, similar to classical neurotransmitters. nih.govresearchgate.net Preclinical studies have shown that creatine supplementation can decrease neuronal cell loss in experimental models of neurological diseases. areeo.ac.ir While the direct effects of this compound on neurotransmitter systems have not been studied, the potential for the creatine moiety to influence these systems warrants further investigation.

Foundational Biochemistry of Orotate Metabolism

Orotate (B1227488) as a Central Intermediate in De Novo Pyrimidine (B1678525) Nucleotide Biosynthesis

The de novo pyrimidine synthesis pathway initiates with simple molecules such as bicarbonate, aspartate, and glutamine, culminating in the production of uridine (B1682114) monophosphate (UMP), the foundational pyrimidine nucleotide. creative-proteomics.comnih.gov Orotate stands as a key intermediate in this energy-intensive and tightly regulated pathway. creative-proteomics.com

The formation of orotate is catalyzed by the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). caldic.comcreative-proteomics.com This enzyme facilitates the fourth enzymatic step in the de novo pyrimidine biosynthesis, specifically the ubiquinone-mediated oxidation of dihydroorotate to orotate. wikipedia.orgacs.orgacs.orgspringermedizin.de In mammalian cells, DHODH is uniquely located on the outer surface of the inner mitochondrial membrane, distinguishing it from other enzymes in the pyrimidine biosynthesis pathway, which are typically found in the cytosol. caldic.comwikipedia.orgwikipedia.orgresearchgate.netportlandpress.com

The DHODH reaction is a redox process where dihydroorotate is stereospecifically oxidized to orotate, while the enzyme's prosthetic flavin mononucleotide (FMN) group is reduced. portlandpress.com The reduced FMN is then regenerated by a ubiquinone molecule, which is recruited from the inner mitochondrial membrane. portlandpress.com This direct involvement of ubiquinone links de novo pyrimidine biosynthesis to the mitochondrial electron transport chain, making the process strictly aerobic and coupling it with cellular respiration. caldic.comresearchgate.netbiorxiv.org Consequently, inhibition of respiration can lead to the cessation of DNA synthesis and impair cell proliferation due to the lack of ubiquinone regeneration for DHODH activity. biorxiv.org

Following its generation by DHODH, orotate is further processed in the de novo pathway. The next critical step involves orotate phosphoribosyltransferase (OPRTase), also known as orotic acid phosphoribosyltransferase. wikipedia.orgcreative-enzymes.com This enzyme catalyzes the formation of orotidine (B106555) 5'-monophosphate (OMP) from orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP). wikipedia.orgcreative-enzymes.comresearchgate.netmdpi.com The reaction involves the transfer of the phosphoribosyl group from PRPP to orotate, releasing inorganic pyrophosphate. wikipedia.orgcreative-enzymes.com

In mammals and other multicellular eukaryotes, OPRTase is not an independent enzyme but rather a catalytic domain of a bifunctional enzyme called UMP synthase (UMPS). caldic.comwikipedia.orgwikipedia.orgcreative-enzymes.comwikipedia.orgnih.gov The UMP synthase enzyme comprises two main domains: the OPRTase subunit and an orotidine-5'-phosphate decarboxylase (ODCase) subunit. wikipedia.orgnih.gov After OMP is formed by OPRTase, the ODCase domain of UMP synthase catalyzes the decarboxylation of OMP to yield uridine monophosphate (UMP), which is the first pyrimidine nucleotide produced in the de novo pathway. creative-proteomics.comwikipedia.orgwikipedia.orgmdpi.comwikipedia.orgnih.govuniprot.org These two steps, catalyzed by OPRTase and ODCase within the UMP synthase complex, are rapid and irreversible in mammals. wikipedia.org

Regulatory Roles of Orotate in Cellular Anabolism

Orotate and its metabolic derivatives play significant regulatory roles in various cellular anabolic processes, particularly those involving nucleic acids and proteins.

Orotate is a direct precursor for pyrimidine nucleotides, which are essential building blocks for DNA and RNA synthesis. creative-proteomics.comwikipedia.org The de novo pathway, through which orotate is converted to UMP and subsequently to other pyrimidine nucleotides like cytidine (B196190) triphosphate (CTP) and deoxythymidine triphosphate (dTTP), provides the necessary precursors for genetic replication, transcription, and cell division. creative-proteomics.comwikipedia.org

The regulation of pyrimidine synthesis is tightly controlled to ensure balanced levels of purine (B94841) and pyrimidine nucleotides, which is crucial for DNA and RNA synthesis. wikipedia.org For instance, ATP, a purine nucleotide, can activate pyrimidine synthesis, while CTP, a pyrimidine nucleotide, acts as an inhibitor. wikipedia.orgwikipedia.org Research has shown that altered orotate levels can influence the incorporation of precursors into nucleic acids. For example, studies in mice and rats indicated that increased orotate levels, often induced by specific diets, could inhibit the incorporation of tritiated orotate into RNA and DNA. nih.gov This suggests an effect on nucleotide pool sizes and, in some cases, a direct inhibitory effect on DNA synthesis and cellular proliferation. nih.gov

While orotate's primary role is in nucleotide biosynthesis, its influence can extend to protein synthesis pathways indirectly through its impact on nucleic acid availability. Pyrimidine nucleotides, derived from orotate, are not only crucial for DNA and RNA synthesis but also play roles as energy sources and precursors in various metabolic processes. nih.gov The availability of RNA, which is directly dependent on pyrimidine nucleotides, is fundamental for protein synthesis as it provides the templates (mRNA) and machinery (tRNA, rRNA) required for translation. Therefore, any significant disruption in orotate metabolism and subsequent pyrimidine nucleotide synthesis could indirectly affect protein synthesis by limiting the necessary RNA components.

Orotate's Contribution to Broader Cellular Energetics and Substrate Utilization

Orotate's connection to cellular energetics is primarily through the DHODH enzyme, which links de novo pyrimidine biosynthesis to the mitochondrial electron transport chain. researchgate.netbiorxiv.org DHODH functions as a respiratory enzyme, shuttling electrons via ubiquinone to complex III of the mitochondrial electron transport chain. biorxiv.org This coupling means that the synthesis of pyrimidine nucleotides is dependent on active mitochondrial respiration and energy production. researchgate.netbiorxiv.org

Table 1: Key Enzymes and Their Roles in Orotate Metabolism

Enzyme NameEC NumberRole in PathwayCellular Location
Dihydroorotate Dehydrogenase (DHODH)EC 1.3.5.2Catalyzes the oxidation of dihydroorotate to orotate, the fourth step in de novo pyrimidine biosynthesis. It transfers electrons to ubiquinone, linking the pathway to the mitochondrial electron transport chain. wikipedia.orgacs.orgacs.orgportlandpress.comInner mitochondrial membrane wikipedia.orgresearchgate.netportlandpress.com
Orotate Phosphoribosyltransferase (OPRTase)EC 2.4.2.10Catalyzes the formation of orotidine 5'-monophosphate (OMP) from orotate and phosphoribosyl pyrophosphate (PRPP). In mammals, it is a domain of the bifunctional UMP synthase enzyme. wikipedia.orgcreative-enzymes.commdpi.comCytosol (as part of UMP synthase) wikipedia.orguniprot.org
UMP Synthase (UMPS)EC 2.4.2.10, EC 4.1.1.23A bifunctional enzyme in mammals that contains both OPRTase and orotidine-5'-phosphate decarboxylase (ODCase) activities. It catalyzes the conversion of orotate to UMP via OMP. wikipedia.orgnih.govuniprot.orgCytosol wikipedia.org

Theoretical Synergism: Integrating Creatine and Orotate Biochemical Actions

Hypothesized Joint Influence on Cellular Energy Dynamics and Flux

The primary hypothesized synergy between creatine (B1669601) and orotate (B1227488) centers on their potential to jointly optimize cellular energy dynamics. Creatine's role in this partnership is well-established; it acts as a temporal and spatial energy buffer through the phosphocreatine (B42189) (PCr) system. wikipedia.org In cells with high and fluctuating energy demands, such as muscle and nerve cells, creatine kinase catalyzes the reversible phosphorylation of creatine by adenosine (B11128) triphosphate (ATP) to form PCr. drinkharlo.com This PCr then serves as a readily available reservoir of high-energy phosphate (B84403) groups that can be quickly transferred to adenosine diphosphate (B83284) (ADP) to regenerate ATP, the primary energy currency of the cell. beastnutrition.storek-state.edu This process is crucial for maintaining ATP levels during periods of intense metabolic activity. jinfiniti.comnih.gov

The hypothesized joint influence, therefore, is one of mutual support. Creatine directly facilitates the rapid regeneration of ATP, while orotate contributes to the foundational elements necessary for the broader metabolic and biosynthetic processes that consume and are sustained by this energy.

Proposed Combined Effects on Nucleotide Turnover and Cell Proliferation Regulation

A significant area of theoretical synergism lies in the combined influence of creatine and orotate on nucleotide metabolism and the regulation of cell proliferation. Orotic acid is a direct and rate-limiting precursor for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. liberty.edunih.gov Consequently, a sufficient supply of orotic acid is critical for tissues with high rates of cell turnover and proliferation, such as in growth, repair, and immune responses. omicsonline.org

Creatine, on the other hand, has been observed to influence cell proliferation and differentiation in various cell types. Some studies suggest that creatine can affect satellite cell proliferation and differentiation in muscle tissue, which is a key aspect of muscle growth and repair. nih.gov The mechanisms by which creatine exerts these effects are not fully elucidated but may be linked to its role in cellular energetics and signaling pathways. misericordia.edu

The proposed combined effect of creatine and orotate is a dual-pronged approach to supporting cell proliferation. Orotic acid would provide the necessary pyrimidine (B1678525) building blocks for nucleic acid synthesis, while creatine would supply the energetic support required for the demanding processes of DNA replication, transcription, and translation. This synergy could be particularly relevant in scenarios of rapid cell growth or tissue repair, where both the building blocks and the energy to assemble them are in high demand.

Conceptual Frameworks for Enhanced Cellular Homeostasis and Stress Response

The combination of creatine and orotic acid may also contribute to enhanced cellular homeostasis and a more robust response to cellular stress. Creatine is known to have several cytoprotective effects. Its role in maintaining energy balance is in itself a crucial component of cellular homeostasis. nih.gov Furthermore, some research suggests that creatine may possess antioxidant properties and can help mitigate oxidative stress, a common feature of cellular injury and aging. nih.govresearchgate.net The creatine kinase system also acts as a metabolic regulator, helping to buffer intracellular pH by consuming protons during the hydrolysis of phosphocreatine. nih.gov

The conceptual framework for enhanced cellular homeostasis with creatine orotate involves creatine providing immediate energetic and buffering support to withstand acute stressors, while orotate facilitates the longer-term repair and adaptive processes by ensuring the availability of essential building blocks for nucleic acid synthesis.

Mechanisms for Facilitating Intracellular Substance Delivery

A key theoretical advantage of this compound lies in the potential for orotic acid to act as a carrier molecule, thereby facilitating the intracellular delivery of creatine. The uptake of creatine into cells is mediated by a specific transporter protein. researchgate.net It has been hypothesized that by binding creatine to orotic acid, the resulting salt may have different solubility and transport characteristics compared to creatine alone, potentially enhancing its absorption and cellular uptake. caringsunshine.com

While the precise mechanisms for this are not well-defined, the concept of using organic acids as carrier molecules for other substances is explored in pharmaceutical and nutraceutical formulations. semanticscholar.org The rationale is that the physicochemical properties of the resulting compound could lead to improved bioavailability. However, it is important to note that this remains a theoretical advantage for this compound, and direct evidence demonstrating enhanced intracellular delivery of creatine via this mechanism is currently lacking. caringsunshine.com

Preclinical Research on Creatine and Orotate: Mechanistic Investigations

In Vitro Cellular Model Studies

Preclinical research utilizing in vitro cellular models has extensively explored the effects of creatine (B1669601), one of the components of Creatine orotate (B1227488), on various cell types. However, direct investigations specifically on "Creatine orotate" in these detailed cellular contexts are not broadly reported.

Research on myoblast cultures, such as C2C12 murine myoblasts, has demonstrated that creatine can influence metabolic activity and cellular differentiation. Creatine supplementation has been shown to prevent the inhibition of myogenic differentiation in oxidatively injured C2C12 cells. This protective effect is attributed to a pleiotropic mechanism that includes antioxidant activity, contribution to cellular energy charge, and effects at the transcriptional level, which are not observed with common antioxidants. nih.govresearchgate.net Creatine's ability to preserve the myogenic capacity in these cells is invariably associated with the recovery of normal myogenesis following oxidative damage. nih.gov It has been observed that creatine can prevent structural and functional damage to mitochondria in oxidatively stressed myogenic cells and restore their differentiation capacity. nih.gov

Creatine has been shown to exert stimulatory effects on the metabolic activity, differentiation, and mineralization of primary osteoblast-like cells. In both monolayer and micromass cell cultures, creatine supplementation demonstrated positive effects. nih.govecmjournal.org For instance, in monolayer cultures, creatine significantly increased metabolic activity, alkaline phosphatase (ALP) activity, and mineralization. nih.govecmjournal.org In micromass cultures, creatine also significantly enhanced ALP activity and mineralization without affecting metabolic activity. nih.govecmjournal.org The effect on ALP activity was more pronounced at higher creatine concentrations. nih.govecmjournal.org These findings suggest that creatine can stimulate cell growth, differentiation, and mineralization in osteoblast-like cells. nih.govecmjournal.orgmdpi.com Creatine's influence on bone remodeling processes, including its potential to increase osteoblast cell activity, has been noted. mdpi.com

Despite the documented effects of creatine on osteoblast-like cells, specific research focusing on the impact of "this compound" on osteoblast-like cell metabolism and mineralization processes has not been identified.

Creatine plays a crucial role in the function and energy utilization of immune cells, particularly T-cells. It acts as a "molecular battery" for immune cells, storing and distributing energy to power their functions, especially in challenging metabolic environments such as tumor microenvironments. uclahealth.orgresearchgate.netnih.gov Tumor-infiltrating T-cells significantly upregulate the creatine transporter SLC6A8, and creatine is essential for maintaining CD8+ T-cell homeostasis and expansion. mdpi.com Creatine provides energy for T-cells and is crucial for CD8+ T-cell functionality and survival. uclahealth.orgmdpi.com This "hybrid-engine" system, where T-cells utilize both metabolic processes (like glycolysis and the tricarboxylic acid cycle) and a creatine-mediated ATP buffering system, enables them to efficiently use limited nutrients and perform their effector functions. researchgate.netnih.gov Creatine supplementation has been shown to enhance anti-tumor immunity by promoting adenosine (B11128) triphosphate (ATP) production in macrophages, which in turn strengthens CD8+ T-cell based anti-tumor immunity. frontiersin.org

While the importance of creatine in immune cell function and energy utilization is evident, specific preclinical research on "this compound" and its direct effects on immune cell function, such as T-cell energy utilization, has not been extensively reported.

Creatine and its phosphorylated form, phosphocreatine (B42189) (PCr), are central to maintaining ATP concentrations in tissues with high energy demands, including skeletal muscle, heart, and brain. mdpi.commdpi.com The creatine kinase (CK)/phosphocreatine (PCr) system is essential for cellular bioenergetics, facilitating the rapid recycling of adenosine diphosphate (B83284) (ADP) back to ATP. mdpi.commdpi.com This system also plays a role in shuttling phosphate (B84403) from mitochondria into the cytosol to form PCr, thereby helping to maintain cellular bioenergetics. mdpi.com Creatine has been shown to prevent structural and functional damage to mitochondria in oxidatively stressed myogenic cells. nih.gov It enhances the ability of mitochondrial creatine kinase (Mi-CK) to shuttle ADP for oxidative phosphorylation and PCr formation, which can decrease mitochondrial membrane damage and the production of reactive oxygen species (ROS). mdpi.com Creatine supplementation can activate AMP-activated protein kinase (AMPK) and induce the upregulation of PGC-1α expression, both of which contribute to the protection of mitochondrial quality and function. nih.gov

Despite the well-documented roles of creatine in various subcellular processes and organelle functionality, direct studies specifically investigating the effects of "this compound" on these intricate subcellular mechanisms have not been widely published.

Animal Model Investigations: Biochemical and Metabolic Adaptations

Research in animal models has primarily focused on the effects of creatine supplementation, typically in the form of creatine monohydrate, on tissue-specific creatine concentrations and broader metabolic adaptations.

Studies in animal models, including guinea pigs, mice, and rats, have investigated changes in total creatine concentrations in various tissues following oral creatine monohydrate supplementation. nih.gov Organs with high presupplementation creatine concentrations, such as the brain, skeletal muscle, and heart, showed a relatively low increase (15-55%) in total creatine during supplementation. nih.gov Conversely, organs with low presupplementation concentrations, like the liver, kidney, and lung, exhibited a high relative increase (260-500%) in total creatine. nih.gov The most pronounced increase in total creatine concentrations was observed after four weeks of supplementation. nih.gov In muscle, brain, kidney, and lungs, an additional increase was noted between 2-4 and 2-8 weeks of supplementation. nih.gov These studies suggest that in organs with low baseline creatine levels, an extra-intracellular concentration gradient is a major determinant of creatine uptake, while organs with high baseline levels have a lower maximum capacity for creatine accumulation. nih.gov

There is currently a lack of specific animal model investigations that assess tissue-specific concentrations of "this compound" or its direct metabolites (creatine and orotate) after administration of the combined compound. Research on orotate metabolism in animal models generally pertains to its role in pyrimidine (B1678525) synthesis or its effects as orotic acid, not specifically in the context of "this compound" supplementation.

Examination of Substrate Flux and Energy Metabolism in Muscle Tissue

Orotic acid, the other component of this compound, is involved in the de novo synthesis of pyrimidine nucleotides, such as uridine (B1682114) monophosphate (UMP), uridine diphosphate (UDP), and uridine triphosphate (UTP) google.com. These uridine phosphates are essential building blocks for RNA and DNA and play a significant role in glycogen (B147801) synthesis, which is the storage form of carbohydrates and a predominant fuel source for exercise google.com.

Theoretically, the combination of creatine and orotic acid in this compound is intended to leverage these individual actions synergistically google.comvitabase.com. Creatine's ability to enhance phosphocreatine resynthesis and activate protein synthesis, coupled with orotic acid's promotion of uridine phosphates and glycogen synthesis, is hypothesized to lead to improved lean body mass, strength, endurance, and recovery google.com.

Theorized Effects of this compound on Muscle Energy Metabolism

ComponentPrimary Mechanism in Muscle TissueTheorized Synergistic Effect in this compound
CreatineEnhances phosphocreatine (PCr) resynthesis, rapidly regenerating ATP from ADP. Increases intracellular water, potentially activating protein synthesis. google.comasitisnutrition.comwikipedia.orgfrontiersin.orgnih.govSupports rapid ATP regeneration and muscle protein synthesis, contributing to increased strength and endurance. google.com
Orotic AcidPromotes uridine phosphates and glycogen synthesis, crucial for carbohydrate storage and utilization. google.comEnhances glycogen stores, providing a readily available fuel source for exercise, complementing creatine's ATP buffering. google.com

Analysis of Cellular Markers in Specific Organ Systems (e.g., Heart, Brain)

Creatine is highly concentrated in tissues with high energy demands, including the heart and brain, where it facilitates ATP recycling and acts as an energy buffer asitisnutrition.comwikipedia.orgfrontiersin.orgresearchgate.net. In the heart, creatine plays a vital role in buffering and transporting chemical energy to meet the dynamic demands of cardiomyocytes nih.gov. Preclinical studies have shown that elevated creatine levels can protect the heart from ischemia-reperfusion injury nih.gov. In heart failure, creatine and phosphocreatine levels often decrease, suggesting an impaired ability of cardiomyocytes to maintain energy sochob.cl. Creatine supplementation has been shown to increase phosphocreatine content in in vitro cardiomyocytes, even under hypoxic conditions sochob.cl.

In the brain, creatine is crucial for maintaining cellular energy status and has shown neuroprotective effects researchgate.netcore.ac.uknih.govjmaj.jp. It can cross the blood-brain barrier and accumulate in brain tissue, although its uptake is generally more limited compared to skeletal muscle jmaj.jp. Creatine supplementation has been observed to increase brain creatine content in humans, with studies reporting increases typically ranging from 3% to 10% jmaj.jp. It has also shown promise in attenuating symptoms associated with concussion, mild traumatic brain injury, and depression researchgate.netcore.ac.ukjmaj.jp.

Orotic acid, as part of magnesium orotate, has been explored for its potential benefits in cardiac health and nervous tissue vitabase.comnih.gov. Magnesium orotate has been associated with improved cellular energy stores and protection against oxidative stress vitabase.com. Studies involving magnesium orotate have indicated its ability to minimize damage to nerve cells and enhance the restoration of nervous tissue morphology nih.gov. Furthermore, orotic acid is a precursor for uridine-mono-phosphate, which is essential for tissue formation, cell regeneration, and immune system regulation, potentially contributing to indirect neuroprotective effects nih.gov. Orotate can also serve as a precursor for beta-alanine, which in turn is a precursor for carnosine, a dipeptide found in the heart and brain with pH-buffering, antioxidant, and calcium-modulating properties researchgate.netnih.gov.

Theorized Effects of this compound on Cellular Markers in Heart and Brain

ComponentPrimary Mechanism in Heart/Brain TissueTheorized Synergistic Effect in this compound
CreatineMaintains ATP/PCr homeostasis, provides rapid energy buffering, and exhibits neuroprotective properties. asitisnutrition.comwikipedia.orgfrontiersin.orgresearchgate.netnih.govcore.ac.uknih.govjmaj.jpSupports sustained energy supply and cellular resilience in cardiac and neural tissues.
Orotic AcidInvolved in pyrimidine synthesis (UMP, UDP, UTP) for RNA/DNA, glycogen synthesis. Precursor for beta-alanine/carnosine. Associated with nerve cell restoration and cardiac health (as magnesium orotate). google.comvitabase.comnih.govresearchgate.netnih.govContributes to cellular regeneration, energy stores, and potential protective effects against cellular damage in high-demand organs.

Influence on Mitochondrial Bioenergetics and Anti-Apoptotic Mechanisms

Orotic acid's role in pyrimidine synthesis is fundamental for cellular growth and regeneration, processes that are intrinsically linked to mitochondrial health and function google.comnih.gov. While direct studies on orotic acid's anti-apoptotic mechanisms are less detailed in the provided context, its involvement in nucleotide synthesis and its association with improving cellular energy stores and protecting against oxidative stress (as seen with magnesium orotate) suggest an indirect supportive role for mitochondrial bioenergetics and cellular integrity vitabase.comnih.gov. Mitochondria are also involved in apoptosis by containing pro-apoptotic proteins and being primary producers of ROS, which can initiate the release of these proteins paperguide.ainih.govresearchgate.net. Strategies targeting mitochondrial dysfunction or enhancing mitochondrial bioenergetics are considered potential therapeutic avenues frontiersin.org.

Theorized Effects of this compound on Mitochondrial Bioenergetics and Anti-Apoptotic Mechanisms

ComponentPrimary Mechanism in Mitochondrial Function/ApoptosisTheorized Synergistic Effect in this compound
CreatineImproves cellular bioenergetics by increasing PCr pool. Enhances mitochondrial function, reduces mitochondrial permeability transition, decreases ROS production, and lowers susceptibility to mitochondrially mediated apoptosis. researchgate.netnih.govpaperguide.aiSupports robust mitochondrial ATP production and helps maintain mitochondrial integrity, potentially reducing cell death pathways.
Orotic AcidEssential for pyrimidine nucleotide synthesis (RNA/DNA), vital for cell growth and regeneration. Associated with improved cellular energy stores and protection against oxidative stress (as magnesium orotate). google.comvitabase.comnih.govContributes to the structural and functional integrity of cells, indirectly supporting mitochondrial health and resilience against stress.

Modulation of Thermogenic Markers in Adipose Tissue

Adipose tissue, particularly brown adipose tissue (BAT) and beige adipocytes, plays a significant role in non-shivering thermogenesis, a process that dissipates chemical energy as heat google.comvitabase.comasitisnutrition.comnih.govsochob.clcore.ac.ukjmaj.jpnih.govmdpi.commdpi.com. While uncoupling protein 1 (UCP1) is a primary mediator of thermogenesis, UCP1-independent mechanisms also exist google.comvitabase.comasitisnutrition.com. Futile creatine cycling has been identified as a contributor to white adipose tissue (WAT) thermogenesis google.comvitabase.com.

Preclinical research on creatine supplementation has shown its ability to alter mitochondrial markers in WAT depots in rats google.comvitabase.com. For instance, creatine supplementation resulted in increased creatine content in inguinal WAT (iWAT) in female and male rats, and in gonadal WAT (gWAT) in male rats google.com. Specific mitochondrial markers like COXIV, PDH-E1alpha, and cytochrome C protein content were significantly increased in iWAT in female rats and in gWAT in male rats following creatine supplementation vitabase.com. This suggests that dietary creatine may enhance adipose tissue health and potentially increase thermogenesis independently of UCP1 google.comvitabase.com. Creatine's role in regulating adenosine diphosphate and adenosine triphosphate metabolism in mitochondrial cells is critical for adipose tissue thermogenesis mdpi.com.

Theorized Effects of this compound on Thermogenic Markers in Adipose Tissue

ComponentPrimary Mechanism in Adipose Tissue ThermogenesisTheorized Synergistic Effect in this compound
CreatineIncreases mitochondrial markers (e.g., COXIV, PDH-E1alpha, cytochrome C) in WAT. Involved in UCP1-independent thermogenesis via futile creatine cycling. google.comvitabase.comasitisnutrition.commdpi.comPotentially enhances adipose tissue mitochondrial content and activity, supporting increased energy expenditure and thermogenesis.
Orotic AcidIndirectly supports cellular energy and biosynthetic processes, which are fundamental for metabolically active adipose tissue. google.comnih.govProvides metabolic support for the cellular machinery involved in thermogenesis and adipose tissue remodeling.

Advanced Methodological Approaches in Creatine Orotate Research

High-Resolution Metabolomics for Comprehensive Metabolic Profiling

High-resolution metabolomics, utilizing platforms like liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful, non-biased approach to profile the wide-ranging metabolic changes induced by altered creatine (B1669601) levels. researchgate.netnih.govnih.gov This technology enables the simultaneous measurement of hundreds to thousands of small molecules, providing a comprehensive snapshot of the metabolic state of a cell or tissue. nih.gov

In research relevant to the creatine component of creatine orotate (B1227488), metabolomic analyses have been applied to tissues with high-energy demands, such as the heart and skeletal muscle. researchgate.netnih.gov Studies on transgenic mice with elevated myocardial creatine levels have used NMR-based metabolomics to identify significant correlations between creatine concentration and the levels of other key cardiac metabolites. nih.govnih.gov This approach helps to uncover the downstream effects of increased intracellular creatine, revealing unexpected adaptations in substrate utilization and energy metabolism. researchgate.netnih.gov For instance, elevating creatine to very high concentrations has been shown to cause wide-ranging changes to metabolic proteins and metabolite levels, suggesting a potential negative impact on the energy-providing capacity of the heart under certain conditions. nih.gov

A study using NMR-based metabolomic analysis on a mouse myoblast cell line (C2C12) demonstrated that creatine supplementation led to increased levels of phosphocreatine (B42189), glutathione, and glucose, while decreasing levels of several amino acids and choline-containing compounds. oup.com These findings indicate that creatine supplementation can enhance energy reserves (phosphocreatine), promote antioxidant capacity (glutathione), and stabilize lipid membranes by suppressing glycerophospholipid metabolism. oup.com

The data below, derived from a study on mouse hearts with varying levels of creatine, illustrates the correlations identified through metabolomic analysis. nih.gov

MetaboliteCorrelation with CreatineR-squared (r²)P-valuePotential Implication
TaurineNegative0.74<0.0001Alteration in osmotic regulation or antioxidant defense
AlanineNegative0.66<0.0001Shift in glucose-alanine cycle or amino acid metabolism
PhosphocholineNegative0.600.0002Changes in cell membrane synthesis or signaling
AspartateNegative0.590.0002Impact on malate-aspartate shuttle and energy production
FumarateNegative0.450.003Alteration in the Tricarboxylic Acid (TCA) cycle
GlutaminePositive0.590.0002Increased anaplerosis or nitrogen metabolism
Acetyl-carnitinePositive0.500.001Changes in fatty acid transport and oxidation
α-GlucosePositive0.450.002Alteration in glucose metabolism or glycogen (B147801) stores

Advanced Spectroscopic Techniques for In Situ Cellular Analysis

Advanced spectroscopic techniques permit the non-invasive, real-time analysis of creatine metabolism within intact, living cells and tissues (in situ). caister.com This is a significant advantage over traditional biochemical assays that require tissue extraction, which can alter the metabolic state. acs.org

Magnetic Resonance Spectroscopy (MRS) is a leading technique in this field. nih.gov Proton MRS (¹H-MRS) can detect and quantify key biomolecules, including total creatine, phosphocreatine, and lipids, in tissues like the heart and brain. nih.govmdpi.com It provides critical insights into the energy storage and buffering capacity of these organs. nih.gov For example, ¹H-MRS has been used to measure a significant decrease in creatine levels in infarcted areas of the human heart compared to healthy tissue. nih.gov Similarly, Phosphorus-31 MRS (³¹P-MRS) can directly measure the concentrations of ATP and phosphocreatine, allowing researchers to assess the kinetics of the creatine kinase reaction and cellular bioenergetics in real-time. nih.govcaister.com

Fourier-Transform Infrared (FTIR) Spectroscopy is another valuable in situ method. acs.org FTIR can identify biochemical alterations by detecting the vibrational modes of chemical bonds. frontiersin.org In the context of creatine research, it can be used to study markers of altered energy metabolism. For instance, under conditions of energy deprivation, phosphocreatine is converted to creatine; if creatine concentration becomes high enough, it can crystallize upon dehydration of tissue sections. These crystalline microdeposits can be detected by FTIR, serving as a valuable marker for localizing altered energy metabolism that was present in vivo. acs.org

The following table summarizes these advanced spectroscopic techniques and their applications in studying creatine metabolism.

TechniquePrincipleInformation ObtainedApplication in Creatine Research
Proton Magnetic Resonance Spectroscopy (¹H-MRS)Detects signals from protons in molecules. nih.govQuantification of total creatine, lipids, taurine, carnitine. nih.govNon-invasively assesses myocardial and cerebral creatine levels to study energy storage in health and disease. nih.gov
Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS)Detects signals from phosphorus-containing compounds. caister.comQuantification of ATP, phosphocreatine, inorganic phosphate (B84403); calculation of intracellular pH. caister.comMeasures the PCr/ATP ratio to evaluate cellular energy state and creatine kinase kinetics in real-time. nih.gov
Fourier-Transform Infrared (FTIR) SpectroscopyMeasures the absorption of infrared radiation by molecular bonds. acs.orgfrontiersin.orgIdentification of functional groups and molecular structures; detection of aggregated proteins and crystalline deposits. acs.orgDetects crystalline creatine microdeposits in tissue sections as a marker of localized energy deprivation. acs.org

Gene Editing and Molecular Biology Tools for Pathway Elucidation

The advent of precise gene-editing tools, particularly CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9), has revolutionized the study of metabolic pathways, including those central to creatine synthesis, transport, and function. nih.govresearchgate.net These molecular biology tools allow researchers to make targeted modifications to the genome of cell and animal models, enabling a direct investigation of gene function. nih.govyoutube.com

The CRISPR/Cas9 system consists of a guide RNA (gRNA) that directs the Cas9 nuclease to a specific DNA sequence. nih.govyoutube.com The Cas9 enzyme then creates a double-strand break (DSB) at the target site. addgene.org The cell's natural repair mechanisms can then be harnessed to either disable a gene (knockout) or insert a new sequence (knock-in). youtube.comaddgene.org

In the context of creatine orotate research, these tools can be applied to:

Elucidate Transport Mechanisms: The function of the primary creatine transporter, SLC6A8, can be studied by creating knockout cell lines or animal models. nih.govmdpi.com This allows researchers to investigate the consequences of impaired creatine uptake on cellular energy metabolism and function.

Investigate Synthetic Pathways: The roles of the enzymes involved in creatine biosynthesis, L-arginine:glycine (B1666218) amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT), can be clarified by knocking out their respective genes. nih.gov This helps to understand the contribution of endogenous synthesis versus dietary uptake in maintaining cellular creatine pools.

Model Human Diseases: CRISPR can be used to introduce specific mutations found in human creatine deficiency syndromes, creating more accurate models to study disease pathophysiology and test potential therapeutic interventions, such as gene therapy. nih.gov

The table below outlines potential applications of gene-editing tools in the study of creatine metabolism.

Target GeneEditing StrategyModel SystemResearch Question
SLC6A8 (Creatine Transporter)Knockout (Gene Disruption)Cardiomyocytes, NeuronsWhat is the effect of impaired creatine uptake on cellular bioenergetics and survival under stress?
GAMT or AGATKnockout (Gene Disruption)Hepatocytes (Liver Cells)How does the loss of a key synthesis enzyme affect systemic creatine availability and impact tissues with high energy demand?
Creatine Kinase (CK) IsoformsKnockout / Isoform-specific mutationSkeletal Muscle CellsWhat is the specific role of different creatine kinase isoforms in subcellular energy distribution?
GAMT (Disease Modeling)Knock-in (Introduce specific patient mutation)Mouse ModelCan gene therapy approaches effectively restore normal creatine metabolism and reverse pathological phenotypes? nih.gov

Development of Organ-on-a-Chip and 3D Cell Culture Models

Traditional two-dimensional (2D) cell cultures, where cells grow in a flat monolayer, often fail to replicate the complex architecture and microenvironment of living tissues. nih.govmdpi.com This limitation has driven the development of more physiologically relevant three-dimensional (3D) cell culture models and microfluidic "organ-on-a-chip" (OOC) platforms for studying creatine metabolism. nih.govnih.govresearchgate.net

3D Cell Culture Models , such as spheroids and organoids, allow cells to grow in aggregates that mimic the cell-to-cell interactions and nutrient gradients found in vivo. nih.govresearchgate.net This is crucial for metabolic studies, as the metabolic profile of cells can differ significantly between 2D and 3D environments. nih.gov For example, cells in the core of a 3D spheroid may experience hypoxia, leading to shifts in energy metabolism that more closely resemble conditions in dense tissues. mdpi.com These models provide a more accurate platform for studying how this compound influences cellular energetics and function in a tissue-like context. nih.govresearchgate.net

Organ-on-a-Chip (OOC) technology combines 3D cell culture with microfluidics to create miniaturized systems that replicate the functional units of an organ. nih.govfluigent.com These devices can simulate the mechanical forces (e.g., muscle contraction, blood flow) and multi-cellular interactions of organs like the heart, liver, or skeletal muscle. nih.govvt.edu For this compound research, a "muscle-on-a-chip" could be used to study creatine uptake, utilization, and its effect on contractile function under controlled, dynamic conditions that are not possible in static cultures. nih.gov

The following table compares 2D and 3D culture models for metabolic research applications relevant to this compound.

Feature2D Monolayer Culture3D Spheroid/Organoid CultureOrgan-on-a-Chip (OOC)
Cellular OrganizationFlat, single layer of cells. nih.govAggregated, multi-layered structure. nih.govresearchgate.netOrganized, tissue-like architecture with multiple cell types. nih.govnih.gov
MicroenvironmentUniform exposure to nutrients and oxygen. nih.govCreates gradients of nutrients, oxygen, and waste products. nih.govDynamic microenvironment with fluid flow and mechanical cues. fluigent.com
Metabolic ProfileOften exhibits higher rates of glycolysis, may not reflect in vivo metabolism. nih.govMetabolism can shift to better mimic in vivo states (e.g., changes in glucose consumption). nih.govAllows for real-time monitoring of metabolic function under physiological stimulation.
Relevance to Creatine ResearchBasic screening of cellular uptake and toxicity.Studying creatine's effect on cell survival and metabolism in a tissue-like context (e.g., hypoxic core).Investigating the impact of creatine on tissue function (e.g., muscle contractility, cardiac output) in a dynamic system.

Emerging Research Questions and Future Directions for Creatine Orotate

Elucidating Undiscovered Cellular and Molecular Mechanisms of Action

The foundational mechanism of creatine (B1669601) involves its role in the phosphocreatine (B42189) (PCr) system, which acts as a temporal and spatial buffer for adenosine (B11128) triphosphate (ATP). nih.govdrugbank.com Orotic acid, in turn, is a critical precursor for the de novo synthesis of pyrimidines (uridine, cytidine (B196190), and thymidine), which are essential for DNA, RNA, and glycoprotein synthesis. The primary future challenge is to understand how these two functions interact when delivered as a single molecule.

Future research should focus on:

Integrated Bioenergetics and Nucleotide Metabolism: Investigating whether the simultaneous intracellular delivery of creatine and orotate (B1227488) leads to a coordinated upregulation of both energy-dependent processes and nucleotide synthesis. This could be particularly relevant in cells undergoing high rates of proliferation or repair, which demand both significant energy and nucleic acid precursors.

Mitochondrial Function: Studies have shown that creatine can protect mitochondrial structure and function from oxidative damage. nih.gov A key research question is whether the orotate component influences these protective effects, potentially by supporting the synthesis of mitochondrial DNA and RNA, thereby enhancing mitochondrial biogenesis and resilience.

Gene Expression: Elucidating the specific effects of creatine orotate on the expression of genes related to the creatine kinase system, the creatine transporter (CRT), and key enzymes in the pyrimidine (B1678525) synthesis pathway.

Table 1: Known Functions of Components and Hypothesized Mechanisms of this compound

ComponentEstablished Primary FunctionPotential Undiscovered Mechanism of this compound
Creatine ATP buffering via the Phosphocreatine (PCr) shuttle. nih.govModulation of mitochondrial gene expression.
Orotic Acid Precursor for de novo pyrimidine nucleotide synthesis. muscleandstrength.comInfluence on cellular signaling cascades sensitive to nucleotide levels.
This compound Hypothesized: Dual supply for energy and nucleotide pools.Coordinated regulation of cellular growth and energy pathways.

Exploring Interactions with Novel Metabolic Networks and Signaling Pathways

Creatine metabolism is known to intersect with key signaling pathways that regulate cellular growth, stress resistance, and energy homeostasis, such as the AMP-activated protein kinase (AMPK) and Akt/mTOR pathways. nih.govsportsmedoa.com The introduction of orotic acid adds another layer of complexity, as nucleotide availability is also a critical regulator of cell signaling.

Future research should aim to:

Map Crosstalk with Energy Sensing Pathways: Determine if this compound uniquely modulates the AMPK pathway. A decrease in the AMP/ATP ratio, potentially influenced by a robust PCr system, inhibits AMPK activation. nih.gov It is plausible that the concurrent support of nucleotide synthesis by the orotate moiety could further influence this energy-sensing network.

Investigate Anabolic Signaling: The Akt/mTOR pathway, a central regulator of muscle protein synthesis, can be influenced by creatine supplementation, potentially through increased insulin-like growth factor 1 (IGF-1) signaling. sportsmedoa.com Research is needed to see if this compound potentiates this effect, as nucleotide availability is a prerequisite for the protein synthesis stimulated by mTOR.

Uncover Novel Pathway Interactions: Explore connections to pathways involved in inflammation and cellular senescence. Creatine may modulate cellular senescence by enhancing energy homeostasis and mitigating oxidative stress. nih.gov The role of the orotate component in these processes is entirely unknown and warrants investigation.

Development of Advanced Preclinical Models for Mechanistic Studies

To dissect the specific contributions of the creatine and orotate moieties, advanced preclinical models are required. While animal models have been used to study creatine in the context of neurodegenerative diseases like Alzheimer's and Huntington's disease mdpi.comnih.gov, models specific to the dual action of this compound are needed.

Future development in this area should include:

Genetically Engineered Cell Lines: Creating cell lines with specific knockdowns or knockouts of key enzymes in either the creatine kinase system or the pyrimidine synthesis pathway to isolate the effects of each component of this compound.

Organ-on-a-Chip Models: Utilizing microfluidic devices that simulate the environment of specific tissues (e.g., skeletal muscle, heart, brain) to study the uptake, metabolism, and downstream effects of this compound in a controlled, human-relevant system.

Disease-Specific Animal Models: Employing animal models of diseases characterized by both energy deficits and impaired nucleotide synthesis, such as certain myopathies or conditions of accelerated tissue repair, to test the theoretical dual benefits of this compound. nih.gov

Application of Computational and Systems Biology Approaches for Predictive Modeling

Systems biology offers a powerful framework for understanding the complex interactions within biological systems by integrating diverse data types into comprehensive mathematical models. alliedacademies.org Given the lack of empirical data on this compound, computational approaches are invaluable for generating testable hypotheses.

Future applications should focus on:

Metabolic Flux Analysis: Developing computational models to predict how the introduction of this compound alters metabolic fluxes through the central energy and nucleotide synthesis pathways. This can help identify potential bottlenecks or synergistic outputs.

Network-Based Modeling: Constructing gene regulatory and protein-protein interaction networks to predict how this compound might influence cellular processes on a global scale. nih.gov This could uncover novel interactions that are not immediately obvious from studying individual pathways. nih.gov

Predictive Pharmacokinetics: Using computational tools to model the absorption, distribution, metabolism, and excretion (ADME) profile of this compound compared to other creatine forms, helping to guide the design of future preclinical comparative studies.

Investigation of Theoretical Synergistic Effects Beyond Energy Metabolism and Nucleotide Synthesis

The core hypothesis for this compound is the synergy between its two components. While the primary synergy relates to energy and nucleotides, other theoretical effects warrant investigation.

Areas for future exploration include:

Immune Cell Function: Immune cells undergo rapid proliferation and require significant ATP and nucleic acids during an immune response. The potential for this compound to support both of these demands simultaneously is a compelling area for immunological research.

Neuroprotection: In the brain, creatine plays a vital role in bioenergetics. jhse.es The orotate component could theoretically support the maintenance and repair of neuronal and glial cells by providing precursors for RNA and DNA, offering a potential two-pronged approach to neuroprotection.

Muscle-Buffering Capacity: Some suppliers have claimed that the orotic acid component may aid in the production of carnosine, thereby improving muscle-buffering capacity. researchgate.net This is a speculative claim that requires rigorous biochemical investigation to validate.

Comparative Biochemical Studies with Other Creatine Salts and Forms in Preclinical Systems

A significant gap in the literature is the lack of direct, head-to-head comparisons of this compound with creatine monohydrate and other creatine salts. While studies have compared forms like creatine pyruvate and citrate, finding minor differences in plasma kinetics, similar data for this compound is absent. nih.gov There is currently no consistent evidence that alternative forms of creatine are more effective than creatine monohydrate. nih.govexamine.com

Future preclinical studies must systematically compare this compound against other forms, focusing on key biochemical parameters.

Table 2: Proposed Parameters for Comparative Preclinical Studies of Creatine Forms

ParameterDescriptionRationale for this compound
Aqueous Solubility The maximum concentration that can be dissolved in water.To determine if it offers advantages in formulation over less soluble forms.
Chemical Stability The rate of degradation to creatinine in solution at various pH levels.To assess its viability for use in liquid-based supplements or solutions.
Bioavailability The fraction of the ingested dose that reaches systemic circulation.To verify if the salt form enhances absorption compared to monohydrate.
Tissue-Specific Uptake Measurement of creatine and orotate levels in target tissues (muscle, brain, heart).To confirm that both components are delivered effectively to tissues of interest.
Phosphorylation Efficiency The rate and extent of conversion of absorbed creatine to phosphocreatine in muscle.To determine if it is as effective as monohydrate at increasing intramuscular PCr stores.

Q & A

Q. What methodologies are recommended for analyzing the molecular interactions of creatine orotate in enzymatic systems?

To study this compound’s interactions (e.g., hydrogen bonding, π-π stacking), employ techniques like FMO (Fragment Molecular Orbital) interaction energy analysis and X-ray crystallography. For instance, FMO can quantify hydrogen bond strengths between orotate and residues like Lys43, Asn67, and Asn194 in enzymes such as Trypanosoma cruzi dihydroorotate dehydrogenase (TcDHODH) . Co-crystallization studies with derivatives (e.g., 5-substituted orotate) can further reveal steric effects on enzyme conformations . Pair these with DFT-GIPAW calculations (as in NMR crystallography) to validate structural stability and hydration dynamics .

Q. How can researchers assess the pharmacokinetic profile of this compound given limited bioavailability data?

Design studies using isotopic labeling (¹³C/¹⁵N) to track creatine and orotic acid dissociation in vivo. Employ HPLC or LC-MS to measure plasma concentrations of creatine and orotic acid post-administration. Note that existing data suggest this compound’s solubility claims (e.g., 4.5–19 g/100 mL for other salts) lack empirical validation, necessitating dissolution testing under physiological conditions . Compare results to established forms like creatine monohydrate (CrM) to evaluate equivalence or superiority.

Q. What experimental models are suitable for preliminary efficacy testing of this compound?

Use in vitro cell cultures (e.g., skeletal muscle myotubes) to measure creatine uptake via creatine transporters (SLC6A8). For in vivo models, consider rodent studies assessing tissue creatine retention via ¹H-MRS. Include controls for orotic acid’s independent effects, as it may influence pyrimidine metabolism or renal function .

Advanced Research Questions

Q. How can researchers resolve contradictions between hypothesized ergogenic benefits and the lack of efficacy data for this compound?

Conduct double-blind, randomized trials comparing this compound to CrM, using outcomes like muscle phosphocreatine levels, exercise performance, and urinary orotic acid excretion. Address confounding factors (e.g., diet, baseline creatine levels) and employ meta-analyses to aggregate findings. Current evidence classifies this compound as having no validated ergogenic or safety profile, with concerns about orotic acid’s carcinogenic potential .

Q. What molecular mechanisms underlie orotate’s potential nephrotoxic effects, and how can they be studied longitudinally?

Investigate orotate’s role in pyrimidine metabolism using streptozotocin-induced diabetic rat models , which mimic renal hypertrophy and glomerular basement membrane thickening. Measure renal cortex UTP/DNA ratios and glycogen content, as chronic orotate administration (0.5% diet) has shown structural kidney changes akin to diabetic nephropathy . Pair this with transcriptomic analysis to identify pathways like hexosamine biosynthesis or TGF-β signaling.

Q. How can computational approaches optimize this compound’s binding affinity for therapeutic targets?

Use molecular docking and MD simulations to screen orotate derivatives for enhanced interactions with enzymes like TcDHODH. Focus on substituents at the 5-position of orotate that induce conformational changes in active-site loops (e.g., 3,3-dimethylbutyl groups). Validate predictions via co-crystallization and enzymatic assays .

Methodological Frameworks

Q. What study design frameworks (e.g., PICOT) are optimal for this compound research?

Apply the PICOT framework to structure hypotheses:

  • P opulation: Rodent models or human cohorts with defined creatine deficits.
  • I ntervention: this compound at equimolar doses to CrM (adjusting for 71% creatine content by weight).
  • C omparison: CrM, placebo, or other salts (e.g., creatine pyruvate).
  • O utcome: Tissue creatine retention, renal biomarkers, or exercise performance.
  • T ime: Chronic dosing (≥4 weeks) to assess cumulative effects .

Q. How should researchers address the lack of reliable pharmacokinetic data for this compound?

Propose dose-escalation studies with pharmacokinetic sampling at intervals (e.g., 0, 2, 6, 24 hours post-dose). Use compartmental modeling to estimate absorption rates and bioavailability. Cross-reference with patents disclosing solubility claims (e.g., 10–19 g/100 mL for other salts) while acknowledging their lack of peer-reviewed validation .

Data Gaps and Future Directions

  • Priority : Validate orotate’s safety in long-term studies, given its structural similarity to nephrotoxic agents .
  • Tool Development : Standardize assays for creatine-orotate dissociation kinetics in physiological buffers.
  • Collaboration : Engage crystallographers and toxicologists to resolve mechanistic uncertainties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.